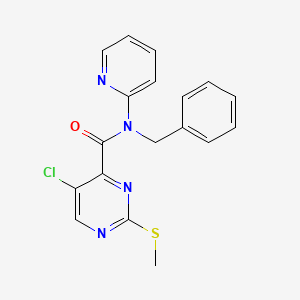

4-クロロ-5-(3-メチルブチル)-1H-ピラゾール-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid, also known as CMP-pyrazole, is a heterocyclic compound containing both nitrogen and chlorine atoms. It is a small molecule that has been studied extensively due to its potential applications in a variety of scientific fields. CMP-pyrazole is a versatile compound with a wide range of potential uses, including use as a pharmaceutical, a catalyst, and a reagent.

科学的研究の応用

鈴木・宮浦カップリング

鈴木・宮浦 (SM) カップリング反応は、炭素-炭素結合を形成するための強力な方法です。これは、パラジウム触媒を用いて有機ホウ素化合物と有機ハロゲン化物または擬ハロゲン化物をクロスカップリングすることを伴います。 SM カップリングの穏やかな反応条件と官能基許容性は、合成化学において広く適用されてきました 。この文脈において、4-クロロ-5-(3-メチルブチル)-1H-ピラゾール-3-カルボン酸は有機ホウ素試薬として機能し、C-C結合の形成に関与することができます。

シッフ塩基形成

シッフ塩基は、アルデヒドまたはケトンなどのカルボニル化合物と第一級アミンを縮合させて形成される汎用性の高い化合物です。4-[(2-ブチル-4-クロロ-5-ホルミル-1H-イミダゾール-1-イル)メチル]ベンゾエートと第一級ヒドラジン化合物から誘導された配位子は、シッフ塩基を作成するために使用できます。 これらの化合物は、配位化学、触媒、生物学的研究において用途が見られます .

ベンジル位の反応

芳香族化合物におけるベンジル位は、さまざまな反応において重要な役割を果たします。たとえば、アルキルベンゼンの酸化は、共鳴安定化のため、しばしばベンジル炭素で起こります。 ベンジル位における4-クロロ-5-(3-メチルブチル)-1H-ピラゾール-3-カルボン酸の反応性を理解することは、さまざまな化学環境におけるその挙動に関する洞察を提供することができます .

作用機序

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has also been found to act as an inhibitor of lipid peroxidation, which is a process that can damage cells and lead to disease. 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has also been found to act as an antioxidant, which can protect cells from damage caused by free radicals.

Biochemical and Physiological Effects

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects on organisms. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has also been found to act as an antioxidant, which can protect cells from damage caused by free radicals. 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been found to reduce inflammation and to have a protective effect on the liver, as well as a protective effect on the cardiovascular system.

実験室実験の利点と制限

The use of 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and allows for precise control of the reaction conditions. It is also a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, there are also some limitations to the use of 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments. It is a relatively unstable compound, which can make it difficult to work with, and it is also a toxic compound, which can pose a risk to laboratory personnel.

将来の方向性

The potential future directions for 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid are numerous. It could be used as a pharmaceutical, a catalyst, or a reagent in organic synthesis. It could also be used in the production of polymers, or in the study of enzymes and other proteins. It could be used to study the effects of environmental pollutants on organisms, or the effects of various drugs on the body. Additionally, it could be used in the development of new drugs or in the study of new biochemical pathways. Finally, it could be used to study the effects of various compounds on the body, or the effects of various environmental factors on organisms.

合成法

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods, including a direct reaction between 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid and 3-methylbutyl chloride. This reaction produces 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid in a single step, with yields of up to 95%. Other methods of synthesis include the reaction of 3-methylbutyl chloride with 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid in the presence of a base, such as potassium hydroxide, and the reaction of 3-methylbutyl chloride with 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst, such as palladium on carbon.

特性

IUPAC Name |

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRWWACYUHKWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=C(C(=NN1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)

![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)

![2-[[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid](/img/structure/B2455630.png)

![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)

![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)